2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine
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Overview
Description
2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a pyrazine ring fused to a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to the suppression of cell growth and proliferation . Additionally, the compound can induce apoptosis in cancer cells by activating certain signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: A simpler analog with similar biological activities.
Pyrimido[1,2-a]benzimidazoles: Compounds with a similar core structure but different substituents, exhibiting diverse pharmacological properties.
Uniqueness
2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine is unique due to its fused pyrazine and benzimidazole rings, which confer distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
115213-55-3 |
---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.246 |
IUPAC Name |
2-methyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H13N3/c1-13-6-7-14-10-5-3-2-4-9(10)12-11(14)8-13/h2-5H,6-8H2,1H3 |
InChI Key |
IYOLRZWFJQGDNY-UHFFFAOYSA-N |
SMILES |
CN1CCN2C(=NC3=CC=CC=C32)C1 |
Origin of Product |
United States |
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